REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5]C[CH:3]=[CH:2]1.[C:8]([O:14]C)(=O)[CH2:9][C:10]([CH3:12])=[O:11].C[O-].[Na+].[OH-].[K+]>CO>[OH:11][C:10]12[CH2:12][CH:2]([CH2:1][CH2:6][CH2:5]1)[CH2:3][C:8](=[O:14])[CH2:9]2 |f:2.3,4.5|
|
Name
|
|
Quantity
|
50.58 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
72.95 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
sodium methoxide
|
Quantity
|
101.53 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
72.12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a 1,000 ml flask
|
Type
|
CUSTOM
|
Details
|
to prepare the homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed in the flask
|
Type
|
CUSTOM
|
Details
|
equipped with a Dimroth condenser for 72 hours
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
TEMPERATURE
|
Details
|
further refluxed for 13 hours
|
Duration
|
13 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away from the reaction solution under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was again dissolved in diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The solution was reversibly extracted with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC(CC(CCC1)C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.19 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |